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Compound of Interest

Compound Name: Feng L3-prpr2

Cat. No.: B13403257

Get Quote

Structural Dynamics, Synthesis Protocols, and Catalytic
Utility in Asymmetric Synthesis[1]
Executive Summary
The ligand Feng L3-PrPr2 (CAS 945564-85-2) represents a benchmark in the class of

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-symmetric chiral

-dioxides developed by the Xiaoming Feng research group. Distinguished by its modular L-
proline backbone and tetradentate coordination capability, this ligand has become a privileged
scaffold for Lewis acid catalysis.[1]

Unlike traditional bis(oxazoline) or phosphine ligands, L3-PrPr2 leverages the high

nucleophilicity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

-oxide oxygens combined with the hemilabile coordination of amide carbonyls. This unique
electronic environment enables the activation of "hard" metal centers (e.g., In(III), Sc(III),
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Mg(II)) for difficult transformations, including the asymmetric Roskamp reaction,
dearomatization of indoles, and enantioselective allylation of ketones.

This guide provides a comprehensive technical breakdown of the ligand's properties, a

validated synthesis workflow, and mechanistic insights for application scientists.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
Systematic Name: (2S,2'S)-1,1'-(Propane-1,3-diyl)bis(2-((2,6-

diisopropylphenyl)carbamoyl)pyrrolidine 1-oxide)[1]

Structural Analysis: The ligand features two L-proline subunits linked via their ring nitrogens by

a propyl (C3) spacer.[1] The stereochemical information is relayed through the rigid pyrrolidine

rings to the bulky 2,6-diisopropylphenyl (Dipp) amide groups, which create a deep chiral pocket

around the metal center.
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Property Data Specification

Common Name
Feng L3-PrPr2 (or L3-PrPr

)

CAS Number 945564-85-2

Molecular Formula

C

H

N

O

Molecular Weight 620.87 g/mol

Appearance White to off-white crystalline powder

Melting Point 154–159 °C

Solubility

Soluble in CH

Cl

, CHCl

, THF; Insoluble in Hexanes, Water

Chirality
(

)-configuration (derived from L-Proline)

Storage
2–8 °C, Desiccated (Hygroscopic N-oxide

moiety)

Mechanistic Principles & Coordination Geometry[4]
The efficacy of L3-PrPr2 stems from its ability to form a tetradentate complex with metal salts.

[1][2] The ligand wraps around the metal center, occupying four coordination sites.

The "Feng Model" of Coordination
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Primary Binding: The two anionic oxygen atoms from the ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298="" class="inline ng-star-inserted">

-oxide moieties (

) bind tightly to the metal cation.

Secondary Binding: The oxygen atoms from the amide carbonyls coordinate to the metal,

stabilizing the complex.

Chiral Environment: The bulky 2,6-diisopropylphenyl groups shield the metal center, forcing

the substrate to approach from a specific trajectory.

Visualization of Coordination Sphere
The following diagram illustrates the logical connectivity and coordination mode of the L3-PrPr2

ligand with a generic metal center (

).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13403257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


L3-PrPr2 Ligand Scaffold
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Caption: Tetradentate coordination mode of L3-PrPr2. The N-oxide oxygens provide strong

sigma-donation, while amide oxygens offer stabilizing interactions.[1]

Synthesis & Preparation Protocols
To ensure reproducibility, it is recommended to synthesize the ligand de novo or purify

commercial stocks if the melting point deviates. The synthesis follows a modular 4-step

sequence starting from L-proline.[1]

Step-by-Step Synthesis Workflow
Amide Coupling:
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Reagents: N-Boc-L-proline, 2,6-diisopropylaniline, Isobutyl chloroformate (IBCF), N-

Methylmorpholine (NMM).[1]

Procedure: Activate the carboxylic acid of N-Boc-proline with IBCF/NMM at -15°C in THF.

Add the aniline. Stir to form the amide.

Purification: Acid/Base wash, recrystallization.[1]

Deprotection:

Reagents: Trifluoroacetic acid (TFA), DCM.[1]

Procedure: Remove the Boc group to expose the secondary amine. Neutralize with

NaHCO

to obtain the free amine.

Linker Insertion (Double Alkylation):

Reagents: 1,3-Dibromopropane, K

CO

, KI (catalytic), CH

CN.

Procedure: Reflux the proline amide (2.2 equiv) with 1,3-dibromopropane (1.0 equiv). The

potassium carbonate scavenges the HBr.

Critical Step: Ensure complete conversion to the bis-tertiary amine to avoid mono-

alkylated impurities.

Oxidation (Ligand Formation):

Reagents:m-Chloroperbenzoic acid (m-CPBA) or UHP (Urea-Hydrogen Peroxide).[1]

Procedure: Treat the bis-amine with oxidant in DCM at 0°C.[1]
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Workup: Wash with basic alumina or NaHCOngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

to remove m-chlorobenzoic acid.

Result:Feng L3-PrPr2.

Visualization of Synthesis Logic

N-Boc-L-Proline Proline Amide

1. IBCF/NMM
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Click to download full resolution via product page

Caption: Modular synthesis of L3-PrPr2. The route allows for easy variation of the amide (PrPr)

or linker (L3).

Key Applications & Case Studies
The L3-PrPr2 ligand is most famous for enabling reactions that were previously difficult to

control enantioselectively.[1]

Case Study 1: Asymmetric Roskamp Reaction
The reaction of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

-alkyl diazoesters with aldehydes to form

-keto esters is a powerful method for C-C bond formation.

Catalyst System: Sc(OTf)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

/ L3-PrPr2 (1:1 ratio).

Conditions: DCM, -20°C.
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Mechanism: The Sc(III) complex activates the aldehyde carbonyl, while the bulky ligand

directs the nucleophilic attack of the diazo compound.

Performance: Yields >90%, ee >95% for a broad range of aromatic and aliphatic aldehydes.

Case Study 2: Enantioselective Allylation of Ketones
Allylation of ketones is more challenging than aldehydes due to lower reactivity and difficult

face discrimination.[1]

Catalyst System: In(OTf)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

/ L3-PrPr2.

Reagent: Allylboronates.[1]

Significance: This system allows for the synthesis of chiral tertiary homoallylic alcohols with

high enantiocontrol, a motif common in pharmaceutical intermediates.

Summary of Catalytic Scope
Reaction Type Metal Salt

Substrate
Class

Typical ee% Reference

Allylation In(OTf) Ketones /

Allylboronates
90–98% [1]

Roskamp Rxn Sc(OTf) Aldehydes /

Diazoesters
92–99% [2]

Dearomatization Sc(OTf) Indoles 85–94% [3]

Ene-Reaction Mg(OTf) Vinylogous

Hydrazones
88–96% [4]

Handling, Stability, and Troubleshooting
Catalyst Preparation (In Situ)
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While the ligand is stable, the active metal complex is best generated in situ.

Mix L3-PrPr2 (1.0 equiv) and Metal Salt (e.g., Sc(OTf)ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298="" class="inline ng-star-inserted">

, 1.0 equiv) in the reaction solvent (DCM or THF).

Stir at room temperature for 30–60 minutes. The solution usually becomes clear, indicating

complex formation.

Add substrates at the reaction temperature.

Moisture Sensitivity
Ligand: The N-oxide moiety is hygroscopic.[1] Store under nitrogen or argon.[1] Long-term

exposure to moisture can lead to the formation of hydrates, which may alter the catalyst

geometry.

Metal Salts: Use anhydrous metal triflates.[1] Hydrated salts (e.g., Sc(OTf)ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

O) can be used, but reaction rates may vary.

Troubleshooting Low Enantioselectivity
Check Ligand Purity: Trace amounts of the mono-N-oxide or unoxidized amine will drastically

erode ee.[1] Verify purity via

H NMR (look for distinct N-oxide shifts).

Solvent Effects: These reactions are highly sensitive to solvent polarity.[1] DCM and THF are

standard; coordinating solvents like DMF usually deactivate the Lewis acid.

Temperature: Lower temperatures (-20°C to -78°C) generally improve ee but reduce rate.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b13403257?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13403257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

